![molecular formula C23H19N3O2S B5152509 N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5152509.png)
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, commonly known as BCA, is a chemical compound with potential biomedical applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. BCA has been investigated for its potential use as a therapeutic agent for the treatment of diabetes, obesity, and other metabolic disorders.
Mecanismo De Acción
BCA inhibits the activity of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling. This leads to increased insulin sensitivity and glucose uptake in insulin-sensitive tissues such as muscle and liver, and to reduced hepatic glucose production. BCA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BCA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, and to reduce body weight and adiposity in high-fat diet-induced obese mice. It has also been shown to reduce hepatic steatosis and inflammation in these models, and to improve lipid metabolism and mitochondrial function. BCA has been shown to have anti-inflammatory and antioxidant effects, and to protect against oxidative stress-induced damage in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCA has several advantages for use in lab experiments, including its high potency and specificity for N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide inhibition, its relatively low toxicity and side effects, and its ability to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. However, BCA also has some limitations, including its relatively low solubility and stability, its potential for off-target effects on other protein tyrosine phosphatases, and its limited bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on BCA and its potential biomedical applications. These include further optimization of its synthesis and formulation for improved pharmacokinetic properties and bioavailability, investigation of its effects on other metabolic pathways and signaling pathways, and evaluation of its safety and efficacy in human clinical trials. Other future directions include the development of novel N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide inhibitors with improved potency, selectivity, and pharmacokinetic properties, and the identification of new targets and pathways for the treatment of metabolic disorders and cancer.
Métodos De Síntesis
The synthesis of BCA involves several steps, starting from the reaction of 2-aminobenzoxazole with 4-chlorobenzonitrile to form 4-(2-benzoxazolyl)benzonitrile. This intermediate is then reacted with thiourea and a reducing agent to form the corresponding thioamide, which is further reacted with 3,4-dimethylbenzoyl chloride to yield BCA. The synthesis of BCA has been optimized for high yield and purity, and various analytical techniques have been used to confirm its identity and purity.
Aplicaciones Científicas De Investigación
BCA has been extensively studied for its potential use as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, and to reduce body weight and adiposity in high-fat diet-induced obese mice. BCA has also been investigated for its potential use in cancer therapy, as N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide is known to be overexpressed in many types of cancer and to contribute to tumor growth and metastasis.
Propiedades
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-14-7-8-17(13-15(14)2)21(27)26-23(29)24-18-11-9-16(10-12-18)22-25-19-5-3-4-6-20(19)28-22/h3-13H,1-2H3,(H2,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLVDNRGXBLNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.